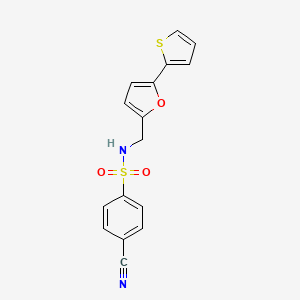

4-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

Description

4-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a cyano group at the para position. This compound is of interest in medicinal and synthetic chemistry due to the sulfonamide group’s versatility in hydrogen bonding and its role in pharmacophore design .

Properties

IUPAC Name |

4-cyano-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S2/c17-10-12-3-6-14(7-4-12)23(19,20)18-11-13-5-8-15(21-13)16-2-1-9-22-16/h1-9,18H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSJFBCVNSPMSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CNS(=O)(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, and fusion techniques .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized under specific conditions.

Reduction: The cyano group can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can yield primary amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including compounds similar to 4-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide , in anticancer therapies. These compounds often exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that sulfonamide derivatives can induce apoptosis in cancer cells, making them promising candidates for drug development against tumors such as breast and colon cancer .

Case Study : A series of sulfonamide derivatives were synthesized and evaluated for their anticancer properties. The results demonstrated significant cytotoxicity against human cancer cell lines, with some compounds showing IC50 values in the low micromolar range .

Antifungal Activity

The compound's structural features suggest potential antifungal properties. Studies on related thiophene-furan derivatives have shown effective fungicidal activity, indicating that similar compounds could be developed for agricultural applications to combat fungal diseases in crops .

Data Table: Antifungal Activity of Related Compounds

| Compound Name | Structure | EC50 (mg/L) | Activity |

|---|---|---|---|

| Compound A | Structure A | 8.31 | High |

| Compound B | Structure B | 21.94 | Moderate |

| Compound C | Structure C | >400 | Low |

Anti-inflammatory Potential

In silico studies have suggested that compounds with similar structures may act as inhibitors of enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX). This suggests that 4-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide could be explored further for its anti-inflammatory properties .

Case Study : Molecular docking studies indicated that certain derivatives could effectively bind to the active site of 5-LOX, suggesting a mechanism for their anti-inflammatory action .

Mechanism of Action

The mechanism of action of 4-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thiophene and furan rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Functional Comparisons

Core Heterocyclic Systems The target compound and analogs 1l and int-8 share the (5-(thiophen-2-yl)furan-2-yl)methyl group, which contributes to π-π stacking and electronic interactions. However, 1l incorporates a phenyl-substituted propargyl chain, enhancing steric bulk compared to the simpler propargyl group in int-8 . The thiazolidinone-containing analog () replaces the thiophene with a thiazolidinone ring, introducing additional hydrogen-bonding sites and conformational rigidity .

Substituent Effects on Physicochemical Properties Melting Points: The decomposition temperature of int-8 (127–131°C) is higher than the melting point of 1l (90–92°C), likely due to the absence of a phenyl group reducing crystallinity in 1l .

The sulfonamide group in all analogs acts as a hydrogen-bond acceptor, a critical feature in enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase targets) .

Heterocyclic Diversity

- The cyclopentathiophene-piperazine hybrid () demonstrates the incorporation of larger fused-ring systems, which may improve metabolic stability compared to simpler furan-thiophene systems .

Research Implications and Gaps

- Synthetic Efficiency : The high yield of 1l under mild conditions (room temperature) highlights the robustness of Gold(I)-catalyzed reactions for constructing complex sulfonamides .

- Computational Modeling : Tools like SHELX and ORTEP-3 (–5) could be applied to resolve crystal structures and predict binding modes, though this remains unexplored in the provided data .

Biological Activity

The compound 4-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Structure

The chemical structure of 4-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide can be represented as follows:

This compound features:

- A cyano group ()

- A thiophene ring

- A furan ring

- A benzenesulfonamide moiety

Properties

The presence of these functional groups contributes to the compound's unique electronic properties and potential reactivity, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide have shown efficacy against both Gram-positive and Gram-negative bacteria. The disc diffusion method has been employed to evaluate antibacterial activity, revealing promising results in inhibiting bacterial growth compared to standard antibiotics .

Antidiabetic Effects

In addition to antimicrobial properties, some sulfonamide derivatives have been investigated for their antidiabetic effects. Preliminary studies suggest that these compounds may influence glucose metabolism and insulin sensitivity. The mechanism often involves modulation of key enzymes related to glucose homeostasis .

Anticancer Potential

Sulfonamide derivatives have also been explored for their anticancer properties. Research indicates that they may inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The interaction with molecular targets such as protein kinases has been a focal point in understanding their anticancer activity .

The biological activity of 4-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and metabolic pathways.

- Receptor Modulation : It could modulate the activity of receptors involved in glucose metabolism and insulin signaling.

- Cell Cycle Interference : In cancer cells, it may interfere with the cell cycle progression, leading to increased apoptosis.

Table 1: Summary of Biological Activities

Notable Research Findings

- A study demonstrated that a related sulfonamide derivative exhibited a 70% reduction in bacterial growth at a concentration of 50 µg/mL .

- Another investigation into its antidiabetic effects showed a significant decrease in blood glucose levels in STZ-induced diabetic rats after administration of the compound .

- In vitro assays indicated that the compound could reduce cell viability in various cancer cell lines by up to 60% at concentrations ranging from 25 to 100 µM .

Q & A

Q. What are the recommended synthetic routes for 4-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves coupling a benzenesulfonyl chloride derivative with a furan-thiophene-containing amine. For example:

- Step 1 : React 4-cyanobenzenesulfonyl chloride with (5-(thiophen-2-yl)furan-2-yl)methanamine in dry pyridine at room temperature to form the sulfonamide bond .

- Step 2 : Monitor reaction progress via TLC. Acidify with diluted HCl (pH 5–6) post-reaction to precipitate the product.

- Optimization : Use inert atmospheres to prevent oxidation of the thiophene moiety. Adjust stoichiometry (1.1:1 molar ratio of sulfonyl chloride to amine) to minimize unreacted starting material. Purify via flash chromatography (hexane/ethyl acetate gradient) to isolate the compound in >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the thiophene (δ 6.8–7.2 ppm for aromatic protons) and sulfonamide (δ 3.5–4.0 ppm for CH2 linker) groups. Compare shifts to similar derivatives in and .

- HRMS : Validate molecular weight (e.g., [M+H]+ expected for C17H13N2O3S2: ~381.04).

- FT-IR : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and cyano C≡N peaks (~2250 cm⁻¹) .

Q. What are the key functional groups influencing reactivity and bioactivity?

- Methodological Answer :

- Cyan Group : Enhances electrophilicity, enabling nucleophilic substitutions. Monitor stability under basic conditions to avoid hydrolysis .

- Sulfonamide : Critical for hydrogen bonding with biological targets (e.g., enzymes). Test bioactivity via kinase inhibition assays, as seen in thiazolyl sulfonamide derivatives .

- Thiophene-Furan Moiety : Contributes to π-π stacking in target binding. Compare with ’s pyridinyl analogs to assess electronic effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving sulfonamide derivatives?

- Methodological Answer :

- Assay Validation : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Structural Analysis : Use X-ray crystallography (as in ) to verify binding modes. Cross-reference with computational docking results to identify conflicting steric/electronic factors .

- Statistical Tools : Apply multivariate analysis to isolate variables (e.g., cell line differences, solvent effects) causing activity disparities .

Q. What computational methods predict this compound’s binding affinity to target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase). Parameterize the cyano group’s partial charges using DFT calculations .

- QSAR Modeling : Train models on datasets from ’s agrochemical studies to correlate substituent effects (e.g., thiophene vs. furan) with activity .

- MD Simulations : Simulate solvation dynamics to assess metabolic stability, focusing on the furan-thiophene linkage’s susceptibility to oxidation .

Q. How does the thiophene-furan moiety affect pharmacokinetic properties, and what modifications improve metabolic stability?

- Methodological Answer :

- Metabolic Profiling : Incubate with liver microsomes to identify oxidation hotspots (e.g., thiophene α-positions). Use LC-MS to detect sulfoxide metabolites .

- Structural Modifications : Replace thiophene with a bioisostere (e.g., pyridine) to reduce metabolic liability. Introduce electron-withdrawing groups (e.g., CF3) to stabilize the furan ring .

- In Silico ADMET : Predict logP and CYP450 interactions using SwissADME, leveraging data from ’s QSPR models .

Q. In designing derivatives for enhanced antibacterial activity, what structural motifs should be prioritized based on SAR studies?

- Methodological Answer :

- Core Modifications : Incorporate alkylthio groups at the benzenesulfonamide para-position, as demonstrated in ’s quinazolinyl derivatives (e.g., compound 9’s IC50 = 1.2 μM against S. aureus) .

- Linker Optimization : Shorten the CH2 linker to reduce conformational flexibility, improving target affinity. Test via SPR binding assays .

- Hybrid Scaffolds : Fuse with triazole rings () to enhance membrane permeability. Assess via parallel artificial membrane permeability assays (PAMPA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.